molecular formula C6H10N2O B8325679 2-Amino-2-(3-methyloxetan-3-yl)acetonitrile

2-Amino-2-(3-methyloxetan-3-yl)acetonitrile

Cat. No. B8325679
M. Wt: 126.16 g/mol
InChI Key: LOFDLJQXTOCNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09409866B2

Procedure details

To a solution of N-[cyano-(3-methyloxetan-3-yl)methyl]-2-methyl-propane-2-sulfinamide (example 251a, 1.5 g, 6.51 mmol) in methanol (40 ml) cooled at 0° C. was added a solution of hydrochloric acid in dioxane (2.44 ml, 9.77 mmol) and the reaction mixture was stirred at 0° C. for 2 hours. Triethylamine (1.32 g, 1.82 ml, 13.0 mmol) was added to the reaction mixture which was then concentrated in vacuo. The residue was directly purified by flash chromatography on silica eluting with a dichloromethane/methanol gradient to yield the title compound (854 mg) as a yellow oil which was not totally pure and was used without any further purification. MS (ESI, m/z): 127.1 (M+H+).
Name
N-[cyano-(3-methyloxetan-3-yl)methyl]-2-methyl-propane-2-sulfinamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.44 mL
Type
reactant
Reaction Step Two
Quantity
1.82 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:11]1([CH3:15])[CH2:14][O:13][CH2:12]1)[NH:4]S(C(C)(C)C)=O)#[N:2].Cl.O1CCOCC1.C(N(CC)CC)C>CO>[NH2:4][CH:3]([C:11]1([CH3:15])[CH2:14][O:13][CH2:12]1)[C:1]#[N:2]

Inputs

Step One
Name
N-[cyano-(3-methyloxetan-3-yl)methyl]-2-methyl-propane-2-sulfinamide
Quantity
1.5 g
Type
reactant
Smiles
C(#N)C(NS(=O)C(C)(C)C)C1(COC1)C
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2.44 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
1.82 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was directly purified by flash chromatography on silica eluting with a dichloromethane/methanol gradient

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC(C#N)C1(COC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 854 mg
YIELD: CALCULATEDPERCENTYIELD 104%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.